molecular formula C22H28N2O4S B5231425 4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide

4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide

Cat. No. B5231425
M. Wt: 416.5 g/mol
InChI Key: VECQVCZFSLDXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(1-azepanyl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in medicinal applications. This compound is commonly referred to as AZM475271 and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of AZM475271 involves the inhibition of bacterial cell wall biosynthesis through the inhibition of the enzyme MurD. MurD is an essential enzyme in the biosynthesis of peptidoglycan, which is a key component of the bacterial cell wall. By inhibiting MurD, AZM475271 prevents the formation of peptidoglycan, leading to bacterial cell death.
Biochemical and Physiological Effects
AZM475271 has been shown to have minimal toxicity in both in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. Additionally, AZM475271 has been shown to have good tissue penetration, making it a potential candidate for the treatment of infections in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AZM475271 in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, making it a potential candidate for the treatment of various infections. However, one of the limitations of using AZM475271 in lab experiments is its high cost, which may limit its use in certain research studies.

Future Directions

There are several future directions for research involving AZM475271. One potential area of research is the development of new derivatives of AZM475271 with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of AZM475271 and its potential use in the treatment of inflammatory diseases. Finally, more research is needed to determine the potential use of AZM475271 in combination with other antimicrobial agents for the treatment of multidrug-resistant infections.

Synthesis Methods

The synthesis method for AZM475271 involves the reaction of 3-methylbenzenesulfonyl chloride with N-benzyl-1-azepanamine in the presence of a base. The resulting product is then reacted with ethyl oxalyl chloride to form the final compound. This synthesis method has been optimized for high yields and purity and has been used in various scientific research studies.

Scientific Research Applications

AZM475271 has been extensively studied for its potential use in various medicinal applications. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, AZM475271 has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-18-15-20(29(26,27)23-16-19-9-5-4-6-10-19)11-12-21(18)28-17-22(25)24-13-7-2-3-8-14-24/h4-6,9-12,15,23H,2-3,7-8,13-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECQVCZFSLDXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-N-benzyl-3-methylbenzenesulfonamide

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